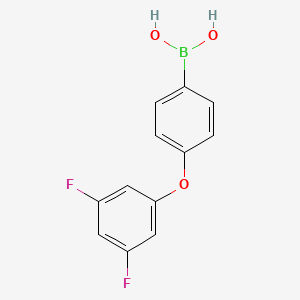

(4-(3,5-Difluorophenoxy)phenyl)boronic acid

説明

Historical Development of Arylboronic Acids

Arylboronic acids trace their origins to 1860, when Edward Frankland first synthesized ethylboronic acid via oxidation of triethylborane. This discovery laid the groundwork for organoboron chemistry, though progress remained slow until the mid-20th century. The 1979 introduction of the Suzuki-Miyaura coupling revolutionized the field, enabling efficient carbon-carbon bond formation using arylboronic acids as key substrates.

Modern synthesis methods have expanded accessibility:

- Transmetallation : Early routes relied on Grignard reagents reacting with borate esters.

- Palladium-catalyzed borylation : Direct functionalization of arenes using Ir or Pd catalysts streamlined production.

- Commercial availability : Over 200 arylboronic acids are now commercially accessible, including fluorinated derivatives.

The evolution of arylboronic acids is marked by their transition from laboratory curiosities to indispensable tools in drug discovery and materials engineering.

Significance of Fluorinated Phenoxy Derivatives

Fluorinated phenoxy groups impart distinct physicochemical properties:

In quinoxaline systems, fluorine atoms exhibit unexpected reactivity, such as methanolysis under basic conditions. This lability contrasts with the stability of 3,5-difluorophenoxy groups in boronic acids, where fluorine's inductive effects enhance boronate complexation without compromising structural integrity.

Position of (4-(3,5-Difluorophenoxy)phenyl)boronic Acid in Modern Chemistry

This compound occupies a niche in synthetic and applied chemistry due to:

- Dual functionality : The boronic acid enables Suzuki couplings, while the difluorophenoxy group modulates electronic properties for tailored reactivity.

- Pharmaceutical relevance : Serves as a building block for kinase inhibitors and fluorinated analogs of bioactive molecules.

- Material science applications : Enhances polymer thermal stability in syndiotactic polystyrene production.

Challenges persist in handling fluorinated boronic acids due to protodeboronation tendencies, particularly under neutral pH conditions. Advanced stabilization strategies, such as trifluoroborate salt formation, mitigate decomposition during storage and reactions.

特性

IUPAC Name |

[4-(3,5-difluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKIWPBJKMQKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681908 | |

| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029438-51-4 | |

| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution and Functional Group Interconversion

Research Findings and Optimization Notes

- Solvent Effects : Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and DMF improve reaction rates and yields in borylation and acylation steps due to better solubility and stabilization of intermediates.

- Catalyst Loading and Pressure : Lower hydrogen pressure (0.2 atm) with adequate catalyst loading (0.5% Pd/C) can achieve high conversion, reducing safety risks and costs.

- Temperature Control : Maintaining moderate temperatures (20-40°C) avoids decomposition of sensitive boronic acid groups and improves selectivity.

- Functional Group Compatibility : The presence of fluorine atoms on the phenoxy ring influences electronic properties, which may affect reaction rates in substitution and coupling steps, requiring careful optimization.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Nitration and Acetylation | 2,6-Difluorophenol, HNO3/AcOH, Ac2O, Na2CO3 | Selective functionalization | Moderate yields, multi-step process |

| Reduction and Azidation | Pd/C, H2, diazotization | Enables further coupling reactions | Requires careful handling of azides |

| Transition Metal-Catalyzed Borylation | Pd or Cu catalyst, diboron reagents, DMF/NMP | Efficient boronic acid installation | Catalyst cost, reaction optimization |

| Hydrogenation and Acylation (Patent) | 4-nitrophenylboronic acid, Pd/C, chloroacetic chloride | Mild, scalable, high yields | Limited to amino derivatives, requires acylation |

化学反応の分析

Types of Reactions

(4-(3,5-Difluorophenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

- **

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

生物活性

(4-(3,5-Difluorophenoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which confer specific biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following structure:

- Chemical Formula : C₁₂H₈B F₂ O₂

- CAS Number : 1029438-51-4

The presence of fluorine atoms in the phenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. Research has shown that boronic acids can inhibit bacterial growth by targeting specific enzymes involved in protein synthesis and cell wall integrity.

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes such as:

- Synergistic Effects : Studies have demonstrated that this compound can enhance the efficacy of existing antibiotics when used in combination therapies against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies

- A study evaluated the antimicrobial activity of various phenylboronic acid derivatives against clinical isolates. The results indicated that certain derivatives exhibited significant synergy with β-lactam antibiotics, effectively reducing the Minimum Inhibitory Concentration (MIC) values when combined with drugs like meropenem .

- Another investigation reported that phenylboronic acids could suppress the growth of Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

Antioxidant and Anti-Cancer Activities

In addition to antimicrobial properties, this compound has been assessed for antioxidant and anticancer activities.

Antioxidant Activity

Research indicates that boronic acids can exhibit significant antioxidant properties. For instance, a study reported that a related boron compound showed high DPPH radical scavenging activity with an IC50 value of 0.14 µg/mL .

Cancer Cell Cytotoxicity

In vitro studies have shown that this compound possesses selective cytotoxic effects against cancer cell lines while sparing normal cells. For example:

- The IC50 value for cytotoxicity against MCF-7 breast cancer cells was determined to be 18.76 µg/mL .

Summary of Biological Activities

| Activity | Mechanism | IC50 / MIC Values |

|---|---|---|

| Antimicrobial | Inhibition of LeuRS and β-lactamases | MIC values < 0.5 mM for synergy |

| Antioxidant | DPPH scavenging | IC50 = 0.14 µg/mL |

| Anti-cancer (MCF-7 cells) | Induction of cytotoxicity | IC50 = 18.76 µg/mL |

| Enzyme inhibition | Targeting specific bacterial enzymes | Various depending on derivative |

科学的研究の応用

Drug Delivery Systems

(4-(3,5-Difluorophenoxy)phenyl)boronic acid has been studied for its role in drug delivery, particularly for targeting cancer cells and enhancing therapeutic efficacy. The compound's ability to form reversible covalent bonds with diols allows for the development of pH-sensitive drug delivery systems.

- Case Study : In a study involving chitosan nanoparticles conjugated with phenylboronic acid derivatives, researchers demonstrated that these nanoparticles could effectively target tumor cells, enhancing internalization and therapeutic impact compared to non-decorated nanoparticles .

| Study Focus | Findings |

|---|---|

| Chitosan Nanoparticles | Enhanced tumor targeting and internalization |

| Insulin Delivery | Glucose-dependent release profiles observed |

Self-Healing Materials

The compound's boronic acid functionality enables the creation of self-healing materials through dynamic covalent bonding. These materials can recover from damage autonomously, which is crucial for applications in soft robotics and flexible electronics.

- Case Study : A polymer synthesized from this compound exhibited high stretchability (up to 4200%) and rapid self-healing properties at room temperature. The dynamic nature of boronate esters allowed for effective recovery from mechanical stress .

| Material | Properties |

|---|---|

| PDMS-DPBA-5000 | Stretchability of 4200%, self-healing within 20 minutes |

Sensor Technology

The unique ability of boronic acids to interact with diol-containing molecules makes them suitable for developing chemical sensors. These sensors can detect glucose levels or other biomolecules based on changes in fluorescence or conductivity.

- Case Study : Research has shown that phenylboronic acid derivatives can be integrated into biosensors for glucose detection, providing a non-invasive method for monitoring blood sugar levels in diabetic patients .

| Sensor Type | Target Molecule | Detection Method |

|---|---|---|

| Glucose Sensor | Glucose | Fluorescence change |

類似化合物との比較

Key Observations:

Solubility: Bulky substituents (e.g., phenoxy groups) may reduce precipitation in biological media compared to hydrophobic analogs like pyren-1-yl boronic acid, which precipitate in RPMI .

Biological Activity: Substituted phenylboronic acids with methoxyethylphenoxy groups exhibit potent enzyme inhibition (e.g., HDAC inhibition at 1 µM) , while hydroxylated analogs (e.g., 3,5-difluoro-4-hydroxyphenyl) show higher polarity but uncharacterized bioactivity .

Reactivity in Cross-Coupling Reactions

The boronic acid group in this compound is expected to participate in Suzuki-Miyaura reactions, similar to 3,5-difluorophenylboronic acid and other derivatives. However, steric hindrance from the phenoxy group may reduce coupling efficiency compared to less substituted analogs. For example, 3,5-dimethoxyphenylboronic acid achieves 45–48% yields in BODIPY functionalization , suggesting that electron-donating groups may enhance reactivity relative to electron-withdrawing substituents.

Antiproliferative and Enzyme Inhibition Potential

- Antiproliferative Activity : 6-Hydroxynaphthalen-2-yl boronic acid shows potent cytotoxicity (IC₅₀ 0.1969 µM), attributed to its planar aromatic system enhancing membrane interaction .

- Enzyme Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at lower concentrations than trichostatin A, a known HDAC inhibitor .

Solubility and Formulation Challenges

In contrast, hydroxylated derivatives (e.g., 3,5-difluoro-4-hydroxyphenylboronic acid) are more water-soluble, highlighting the trade-off between lipophilicity and bioavailability .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (4-(3,5-Difluorophenoxy)phenyl)boronic acid?

- Methodology : A two-step approach is recommended:

- Step 1 : Couple 3,5-difluorophenol with 4-bromophenylboronic acid via Ullmann or Buchwald-Hartwig amination conditions to introduce the phenoxy group.

- Step 2 : Optimize the reaction using Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands to enhance coupling efficiency, as demonstrated in analogous Suzuki-Miyaura reactions for BODIPY functionalization .

- Validation : Monitor reaction progress via LCMS (e.g., m/z [M+H]⁺ peaks) and confirm purity (>97%) using HPLC with retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) .

Q. How should researchers characterize the electronic properties of this boronic acid?

- Methodology :

- NMR Analysis : Use ¹⁹F NMR to assess fluorine substituent symmetry and ¹¹B NMR to confirm boronic acid integrity.

- UV-Vis Spectroscopy : Compare absorption spectra to structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) to evaluate electronic effects .

- HPLC-MS : Quantify purity and detect side products (e.g., deboronation) using methods described in patent-derived protocols .

Q. What purification techniques are optimal for isolating this compound?

- Methodology :

- Recrystallization : Use polar aprotic solvents (e.g., THF/water mixtures) to exploit boronic acid solubility differences.

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate boronic acid from unreacted precursors.

- Cold Storage : Maintain purified samples at 0–6°C to prevent decomposition, as recommended for fluorinated boronic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-difluorophenoxy group impact cross-coupling efficiency?

- Methodology :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 4-phenoxyphenylboronic acid) under identical Pd-catalyzed conditions .

- DFT Calculations : Model electron-withdrawing effects of fluorine on boronic acid’s pKa and Pd intermediate stability.

- Catalyst Screening : Test bulky ligands (e.g., SPhos) to mitigate steric hindrance during transmetalation .

Q. What strategies address low reactivity in aqueous Suzuki-Miyaura reactions?

- Methodology :

- Pre-activation : Convert the boronic acid to its trifluoroborate salt to enhance stability and reactivity in water.

- Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 20 min) to accelerate coupling, as seen in BODIPY functionalization workflows .

- Co-solvent Systems : Use THF/H₂O (4:1) to balance solubility and reactivity .

Q. How can this compound be applied in designing functional materials (e.g., COFs or sensors)?

- Methodology :

- COF Synthesis : Use condensation reactions with diols (e.g., 1,4-benzenediboronic acid) to form boronate ester-linked frameworks. Optimize crystallinity via solvothermal methods .

- Fluorescent Probes : Conjugate with fluorophores (e.g., BODIPY) via Pd-catalyzed coupling for pH or glucose-sensing applications, leveraging fluorine’s electron-withdrawing effects .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。